molecular formula C7H18O4Si B1149554 (Triethoxysilyl)methanol CAS No. 162781-70-6

(Triethoxysilyl)methanol

Cat. No.: B1149554
CAS No.: 162781-70-6
M. Wt: 194.30092
InChI Key:
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Description

Synthesis Analysis

This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .


Chemical Reactions Analysis

This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

  • Catalysis and Hydrogen Generation : (Sattler & Parkin, 2012) reported the use of [Tris(2-pyridylthio)methyl]zinc hydride as a catalyst for rapid release of hydrogen by protolytic cleavage of silanes and for hydrosilylation of carbon dioxide. They highlighted the synthesis of triethoxysilyl formate by hydrosilylation of carbon dioxide with triethoxysilane, indicating a potential for utilizing carbon dioxide as a feedstock for chemical synthesis.

  • Study of Hydrolysis Processes : (Díaz-Benito et al., 2010) conducted a study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane in different solutions. They found that methanol-rich solutions were inadequate for complete hydrolysis, providing insights into the behavior of silanes in various solvents.

  • Capillary Electrophoresis : (Okada, 1995) used methanol as a separation medium for capillary electrophoresis. This method enabled the separation of non-ionic polyethers and evaluation of their complexation with electrolyte cations, demonstrating the effectiveness of non-aqueous solvents in such processes.

  • Lipid Dynamics in Biological Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics in biological and synthetic membranes. They found that methanol significantly influences lipid transfer and flip-flop kinetics, which has implications for studies of membrane-bound proteins and peptides.

  • Catalytic C–C Coupling in Chemical Synthesis : (Moran et al., 2011) discussed the use of methanol in catalytic C–C coupling with allenes, using an iridium catalyst. This process represents a novel approach in using methanol as a building block in fine chemical synthesis.

  • Methanol/Diesel Mixtures in Combustion Technology : (Zhu et al., 2021) investigated the autoignition behavior of methanol/diesel mixtures, providing valuable insights into the thermal efficiency and emissions in modern engines using dual-fuel combustion technology.

  • Biological Conversion of Methanol to Chemicals : (Whitaker et al., 2017) engineered Escherichia coli for the conversion of methanol to metabolites. They demonstrated the conversion of methanol into biomass components and specialty chemicals, highlighting the potential of methanol as a substrate in microbial chemical production.

Safety and Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would cover potential future applications and research directions for the compound .

Mechanism of Action

Target of Action

(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .

Mode of Action

This compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .

Biochemical Pathways

Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The primary result of this compound’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

(Triethoxysilyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with hydroxyl groups on silica surfaces, which can be utilized in the immobilization of enzymes and other proteins. This interaction is crucial for the development of biosensors and other biotechnological applications. Additionally, this compound can act as a cross-linking agent, facilitating the formation of stable protein networks .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can affect the long-term stability of this compound and its interactions with biomolecules. Additionally, long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses at which this compound begins to exhibit toxic effects, providing valuable information for its safe use in biomedical applications. Additionally, high doses of this compound have been associated with changes in metabolic pathways and enzyme activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its hydrolysis and subsequent interactions with cellular enzymes. The compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of silanol and formaldehyde. These metabolic products can further interact with other cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions are important for determining the compound’s bioavailability and efficacy in different biological contexts .

Properties

IUPAC Name

triethoxysilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPIADELDNCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580928
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162781-73-9
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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